molecular formula C8H6BrClO B1275179 1-(2-Bromo-4-chlorophenyl)ethanone CAS No. 825-40-1

1-(2-Bromo-4-chlorophenyl)ethanone

Cat. No. B1275179
CAS RN: 825-40-1
M. Wt: 233.49 g/mol
InChI Key: URBATMJMOGHOCE-UHFFFAOYSA-N
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Description

The compound 1-(2-Bromo-4-chlorophenyl)ethanone is a halogenated aromatic ketone, which is a class of organic compounds that have been extensively studied due to their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of bromine and chlorine substituents on the phenyl ring can significantly influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of halogenated aromatic ketones typically involves halogenation reactions and acylation of aromatic compounds. For instance, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone was achieved from chlorobenzene and chloroacetyl chloride under the catalysis of aluminum chloride, yielding 87% of the product . Similarly, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone was performed and further converted to various thiazole derivatives, showcasing the versatility of halogenated aromatic ketones as intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of halogenated aromatic ketones is characterized by the presence of a carbonyl group attached to a halogen-substituted phenyl ring. The geometrical parameters of such compounds are often in agreement with X-ray diffraction data, and their stability can be attributed to hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis . The molecular electrostatic potential (MEP) studies indicate that the negative charge is typically localized over the carbonyl group, while the positive regions are over the aromatic rings, which can influence the sites of electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

Halogenated aromatic ketones can undergo various chemical reactions, including halogen exchange, esterification, and coupling reactions. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction, demonstrating its utility as a chemical protective group . Additionally, these compounds can participate in one-pot multi-component coupling reactions, as seen in the synthesis of a penta-substituted pyrrole derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromo-4-chlorophenyl)ethanone and related compounds are influenced by their molecular structure. The vibrational frequencies and corresponding assignments can be investigated both experimentally and theoretically, providing insights into the compound's behavior under different conditions . The HOMO-LUMO analysis is crucial for understanding the charge transfer within the molecule, which is important for applications in nonlinear optics and electronic materials . The first hyperpolarizability of these compounds is also calculated to assess their potential in nonlinear optics .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiomerically Pure Derivatives : A study developed a facile 7-step procedure for synthesizing enantiomerically pure derivatives of 1-(2-Bromo-4-chlorophenyl)ethanone, demonstrating its potential in producing optically pure enantiomers with high purity (Zhang et al., 2014).

  • Computational Chemistry Applications : Another study used Density Functional Theory calculations to investigate reactions between imidazole and various 2-bromo-1-arylethanones, including 1-(2-Bromo-4-chlorophenyl)ethanone. This work highlights its relevance in theoretical and computational chemistry research (Erdogan & Erdoğan, 2019).

Intermediate in Synthesis

  • Synthesis of Chiral Intermediates : A study on the synthesis of chiral intermediates for pharmaceutical applications utilized derivatives of 1-(2-Bromo-4-chlorophenyl)ethanone, emphasizing its role in drug development (Ni et al., 2012).

  • Production of Heterocyclic Compounds : Research demonstrated the use of 1-(2-Bromo-4-chlorophenyl)ethanone in the synthesis of various heterocyclic compounds, highlighting its utility in organic chemistry and material science (Yang et al., 2004).

Molecular Studies

  • Structural and Molecular Analysis : Studies involving vibrational and structural observations of compounds derived from 1-(2-Bromo-4-chlorophenyl)ethanone contribute to a deeper understanding of molecular structures and properties (ShanaParveen et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . These indicate that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation.

Relevant Papers

The relevant papers retrieved include a comparative analysis of selected bond angles for the compound , and a new and versatile one-pot strategy to synthesize alpha-bromoketones . These papers provide valuable insights into the properties and potential applications of “1-(2-Bromo-4-chlorophenyl)ethanone”.

properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBATMJMOGHOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405736
Record name 1-(2-bromo-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-chlorophenyl)ethanone

CAS RN

825-40-1
Record name 1-(2-bromo-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 825-40-1
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